N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYTDLBZGPBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: 2,4-difluoroaniline is reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Step 2: The intermediate is then reacted with 2-methylbenzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the oxalamide core can facilitate interactions with hydrogen bond donors and acceptors. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Oxalamides exhibit diverse bioactivities depending on substituent groups. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Diversity : The N1 position often features halogenated (e.g., 2,4-difluoro, 4-chloro) or methoxy-substituted aryl groups, while N2 substituents vary from heterocyclic (thiazolyl) to bulky alkyl chains (adamantyl) .
- Fluorine vs. Chlorine : The target compound’s 2,4-difluorophenyl group may confer greater metabolic stability compared to chlorinated analogs (e.g., Compound 28), as fluorine resists oxidative metabolism better than chlorine .
- Steric and Electronic Effects : The 2-methylbenzyl group in the target compound introduces steric hindrance, contrasting with the linear 4-methoxyphenethyl group in Compound 28, which may enhance membrane permeability .
Spectroscopic Characterization
- LC-MS/ESI-MS : The target compound’s molecular ion ([M+H]+ = 425.86) matches its calculated mass (424.14), confirming successful synthesis. Similar validation is seen in analogs like Compound 28 ([M+H]+ = 351.1) .
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications supported by empirical data and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C16H16F2N2O2
- Molecular Weight: 306.31 g/mol
The compound features a difluorophenyl group and an oxalamide functional group, which are critical for its biological activity. The synthesis typically involves the reaction of 2,4-difluoroaniline with 2-methylbenzylamine in the presence of oxalyl chloride under anhydrous conditions.
Synthesis Steps:
- Formation of Oxalyl Chloride Intermediate:
- Reaction of 2,4-difluoroaniline with oxalyl chloride.
- Coupling Reaction:
- The intermediate is reacted with 2-methylbenzylamine to yield the final product.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via caspase-3 activation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The difluorophenyl moiety enhances binding affinity to enzymes involved in cell signaling pathways.
- Receptor Interaction: The oxalamide core facilitates hydrogen bonding with receptor sites, potentially modulating their activity.
4. Research Applications
This compound has diverse applications across multiple scientific domains:
- Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemistry: In studies focusing on enzyme kinetics and protein-ligand interactions.
- Material Science: Investigated for use in creating polymers with specific functional properties due to its unique chemical structure.
Q & A
What are the established synthetic routes for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, and what critical parameters influence yield and purity?
Basic Research Question
The synthesis typically involves a multi-step process starting with the preparation of intermediates:
- Step 1 : React oxalyl chloride with 2,4-difluoroaniline to form the N1-(2,4-difluorophenyl)oxalyl chloride intermediate.
- Step 2 : Couple the intermediate with 2-methylbenzylamine under controlled conditions (e.g., inert atmosphere, −10°C to 0°C) to form the oxalamide bond .
Critical Parameters : - Temperature Control : Excess heat can lead to side reactions (e.g., hydrolysis or dimerization).
- Solvent Choice : Polar aprotic solvents like dichloromethane or acetonitrile improve reaction efficiency .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts (e.g., unreacted amines or dimers) .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Structural Confirmation :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 4.3–4.5 ppm (CH₂ of benzyl group) confirm substituent integration .
- ¹³C NMR : Carbonyl signals at ~160 ppm verify the oxalamide backbone .
- Mass Spectrometry : LC-APCI+/HRMS validates the molecular ion ([M+H]+) and isotopic pattern matching the formula C₁₆H₁₄F₂N₂O₂ .
Purity Assessment : - HPLC : Retention time consistency and >95% peak area purity ensure minimal impurities .
What strategies are recommended to address contradictions in reported biological activity data across different in vitro models?
Advanced Research Question
Discrepancies in activity (e.g., IC₅₀ variations in cancer cell lines) may arise from:
- Assay Conditions : Differences in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration affecting membrane permeability) .
- Target Heterogeneity : Variability in enzyme/receptor expression levels across cell lines (e.g., CYP450 isoforms influencing metabolism) .
Resolution Strategies : - Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., MCF-7, A549) under standardized conditions.
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
How does the substitution pattern (e.g., fluorine atoms, methyl group) influence the compound’s pharmacokinetic profile and target binding?
Advanced Research Question
Structural Impact :
- Fluorine Atoms : Enhance metabolic stability (C-F bonds resist oxidation) and improve membrane penetration via increased lipophilicity (logP ~2.8) .
- 2-Methylbenzyl Group : The methyl group introduces steric hindrance, potentially reducing off-target binding while maintaining affinity for hydrophobic enzyme pockets (e.g., SCD1 or EGFR) .
Pharmacokinetic Optimization : - Solubility : Introduce polar groups (e.g., morpholine) on the benzyl moiety to balance logP without compromising activity .
What in vitro and in vivo models are most appropriate for elucidating the compound’s mechanism of action, particularly regarding antitumor activity?
Advanced Research Question
In Vitro Models :
- 3D Tumor Spheroids : Mimic tumor microenvironment complexity for assessing penetration and efficacy .
- Kinase Assays : Screen against panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
In Vivo Models : - Xenograft Mice : Use immunodeficient mice implanted with patient-derived tumors (e.g., HT-29 colorectal cancer) to evaluate tumor growth inhibition .
- Pharmacodynamic Markers : Measure biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) in blood/tissue samples .
How can researchers design experiments to resolve conflicting data on the compound’s oxidative stability under physiological conditions?
Advanced Research Question
Contradictory Observations :
- Some studies report rapid degradation in liver microsomes, while others note stability in plasma .
Experimental Design : - Microsomal Incubations : Compare degradation rates in human vs. rodent liver microsomes to assess species-specific metabolism .
- LC-MS/MS Metabolite ID : Identify oxidation products (e.g., sulfoxides or hydroxylated derivatives) to map degradation pathways .
What computational methods are effective for predicting binding modes of this compound with potential therapeutic targets?
Advanced Research Question
In Silico Approaches :
- Molecular Docking (AutoDock Vina) : Simulate binding to homology models of targets (e.g., SCD1 or EGFR) using the compound’s 3D structure .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Lys734 in EGFR) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
